Furanooni
Furanones are a class of organic compounds characterized by their four-membered ring containing one oxygen atom and a furan heterocyclic structure. They are widely used in the fragrance industry due to their pleasant, sweet, and fruity aroma profiles. Furanones exhibit a range of applications beyond perfumery; they can also be employed as flavoring agents in food and beverages, as solvents, and even in some pharmaceutical formulations.
The primary furanone derivatives include methyl furanone (also known as methiocin or "fruity aldehyde") and butyl methoxypropionilfuranone. Methyl furanone is particularly noted for its role in creating synthetic fruity notes that mimic the aroma of peach, strawberry, and raspberry. Its stability and pleasant aroma have made it a staple ingredient in fragrance compositions.
Butyl methoxypropionilfuranone, on the other hand, offers a citrusy character with a subtle sweetness, often used to enhance the overall aroma profile in perfumes and food products. Both derivatives are essential tools for formulators seeking to add distinctive olfactory notes or improve existing scent blends.
In addition to their fragrance applications, certain furanones can serve as intermediate compounds in organic synthesis, providing versatile building blocks for creating a wide array of molecules with diverse properties.

Struttura | Nome chimico | CAS | MF |
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5-(2,2-dimethylpropyl)-2,2-dimethyl-2,3-dihydrofuran-3-one | 93828-02-5 | C11H18O2 |
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4-ethyloxolan-3-one | 1505778-50-6 | C6H10O2 |
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2-methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one | 94815-46-0 | C9H14O2 |
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4-Oxaspiro[2.4]heptan-6-one | 2015793-85-6 | C6H8O2 |
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1-oxaspiro[4.4]non-2-en-4-one | 40990-01-0 | |
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1-Oxaspiro[4.5]decan-4-one | 22929-53-9 | C9H14O2 |
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2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one | 63678-00-2 | C12H14O2 |
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Fraision ethylether | 65330-49-6 | C8H12O3 |
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2,5-Dimethyl-3(2H)-furanone | 14400-67-0 | C6H8O2 |
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Acifran | 72420-38-3 | C12H10O4 |
Letteratura correlata
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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